N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6OS/c1-31-23-26-20(28-11-4-5-12-28)19-15-25-29(21(19)27-23)13-10-24-22(30)18-9-8-16-6-2-3-7-17(16)14-18/h2-3,6-9,14-15H,4-5,10-13H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRFCWDVSRSABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=CC=CC=C4C=C3)C(=N1)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division. The compound’s interaction with CDK2 is likely due to its structural similarity to ATP, the natural substrate of CDK2.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption leads to cell cycle arrest and potentially induces apoptosis, the programmed cell death.
Pharmacokinetics
The compound’s efficacy against cancer cells suggests that it has sufficient bioavailability to reach its target within the cell.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively.
Biological Activity
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and platelet coagulation inhibition. This article reviews its biological activity based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance. The presence of a methylthio group and a pyrrolidine moiety contributes to its biological properties. Its IUPAC name reflects this complexity:
IUPAC Name: this compound
1. Platelet Coagulation Inhibition
One of the key activities of this compound is its ability to inhibit platelet coagulation without affecting cyclooxygenase enzymes (COX-1 and COX-2). This property is crucial for developing treatments for ischemic diseases such as myocardial infarction and stroke. The compound has been shown to exhibit strong platelet coagulation inhibitory activity, making it a candidate for therapeutic exploration in cardiovascular diseases .
| Activity | Effect | Mechanism |
|---|---|---|
| Platelet Coagulation Inhibition | Strong inhibition | Non-inhibition of COX-1 and COX-2 |
| Anti-inflammatory Potential | Possible due to COX inhibition | Requires further investigation |
2. Antitumor Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine are being explored as Mer kinase inhibitors. Abnormal activation of Mer kinase is implicated in various cancers, including acute lymphoblastic leukemia and non-small cell lung cancer. Compounds similar to this compound have shown promise in inhibiting Mer kinase activity, suggesting potential antitumor effects .
Case Study: UNC1062
A related compound, UNC1062, demonstrated potent inhibition of Mer kinase with an IC50 value of 1.1 nM. It effectively inhibited colony formation in soft agar assays, indicating its potential as an antitumor agent .
3. Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features. The methylthio group and the pyrrolidine ring are essential for enhancing activity against target enzymes. Structure-activity relationship studies suggest that modifications around these groups can significantly alter potency and selectivity.
| Structural Feature | Impact on Activity |
|---|---|
| Methylthio Group | Enhances potency |
| Pyrrolidine Moiety | Critical for interaction with targets |
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Routes : highlights methods for pyrazolo[3,4-d]pyrimidine derivatives, such as reacting thioxo intermediates with substituted phenacyl chlorides. This suggests the target compound could be synthesized via analogous pathways .
Q & A
Q. What are the key considerations for optimizing the synthesis of this pyrazolo-pyrimidine derivative?
The synthesis of pyrazolo-pyrimidine derivatives typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, the reaction of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides requires precise temperature control (0–50°C) and stoichiometric ratios to avoid side reactions like over-alkylation . Yield optimization (e.g., 52.7% in similar compounds) depends on purification techniques such as acid-base extraction or chromatography .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Advanced spectroscopic methods are critical:
- NMR : Confirm substitution patterns (e.g., pyrrolidine and methylthio groups) via H and C shifts.
- HRMS : Validate molecular weight (e.g., molecular formulas like C30H33N5O6S in related compounds).
- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for pyrazolo-pyrimidine cores .
Q. What solubility and stability challenges arise during in vitro assays?
The compound’s naphthamide group introduces hydrophobicity, requiring solvents like DMSO or cyclodextrin-based formulations. Stability in aqueous buffers (pH 7.4) should be tested via HPLC to detect hydrolysis of the methylthio or pyrrolidine moieties .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound?
Molecular docking (e.g., AutoDock Vina) against targets like kinase domains can predict binding affinities. For example, pyrazolo-pyrimidine analogs show affinity for ATP-binding pockets due to π-π stacking with aromatic residues. MD simulations (100 ns) assess dynamic stability, with RMSD <2 Å indicating robust binding .
Q. What strategies resolve contradictory bioactivity data across cell lines?
Contradictions may stem from off-target effects or metabolic instability. Solutions include:
- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., demethylation or oxidation).
- Isoform-specific assays : Test against purified enzyme isoforms to isolate target interactions .
Q. How to design in vivo studies balancing pharmacokinetics and toxicity?
- ADME profiling : Measure plasma half-life (e.g., 4–6 hr in rodents) and tissue distribution via radiolabeling.
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal clearance to adjust dosing schedules.
- Formulation : Use PEGylated nanoparticles to enhance bioavailability of hydrophobic scaffolds .
Q. What advanced separation techniques improve purity for mechanistic studies?
- HILIC chromatography : Resolve polar impurities from the pyrrolidine-containing core.
- Chiral HPLC : Separate enantiomers if asymmetric centers exist (e.g., from ethyl or methyl substitutions).
- Prep-scale SFC : Achieve >99% purity for crystallography or in vivo use .
Methodological Resources
- Experimental Design : Follow frameworks like CHEM/IBiS 416 for systematic optimization of reaction conditions and assay protocols .
- Data Analysis : Use tools such as GraphPad Prism for dose-response curves (IC50/EC50) and ANOVA for multi-group comparisons .
Note : Avoid reliance on non-peer-reviewed sources (e.g., BenchChem). Prioritize PubChem for structural data and peer-reviewed journals for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
